molecular formula C16H14N4O2 B2457625 2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide CAS No. 899753-43-6

2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide

Cat. No.: B2457625
CAS No.: 899753-43-6
M. Wt: 294.314
InChI Key: NHNKKAFBWCCCLT-UHFFFAOYSA-N
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Description

2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide is a compound that features an indole moiety, which is a significant structural component in many natural products and pharmaceuticals. The indole nucleus is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry

Safety and Hazards

While specific safety and hazard information for “2-(3-(1H-indol-3-yl)ureido)benzamide” is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide typically involves the reaction of 3-(1H-indol-3-yl)urea with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Shares the indole nucleus and is known for its biological activity.

    3-(1H-indol-3-yl)urea: A precursor in the synthesis of 2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

Uniqueness

This compound is unique due to its specific combination of the indole moiety with a benzamide group, which may confer distinct biological activities and chemical properties compared to other indole derivatives .

Properties

IUPAC Name

2-(1H-indol-3-ylcarbamoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c17-15(21)11-6-2-4-8-13(11)19-16(22)20-14-9-18-12-7-3-1-5-10(12)14/h1-9,18H,(H2,17,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNKKAFBWCCCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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